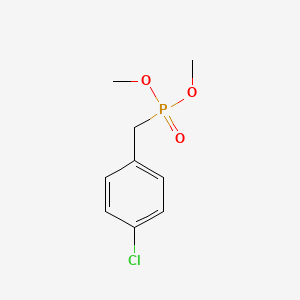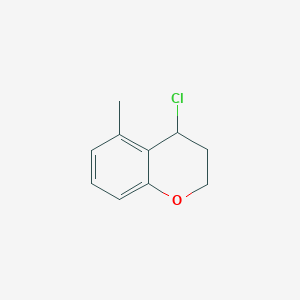
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine is a heterocyclic compound that contains both an oxadiazole ring and a piperidine ring. The oxadiazole ring is known for its broad spectrum of biological activities, making this compound of significant interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium or potassium hydroxide.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and piperidines, which can have enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against cell lines like MCF-7 and KB.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine involves its interaction with various molecular targets and pathways:
Enzymes: Inhibits enzymes like thymidylate synthase and histone deacetylase, which are crucial for cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Known for its antibacterial and antifungal activities.
1,2,3-Oxadiazole: Less studied but has shown potential in antiviral research.
1,2,5-Oxadiazole: Investigated for its anti-inflammatory properties.
Uniqueness
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine stands out due to its dual ring structure, which combines the biological activities of both the oxadiazole and piperidine rings. This unique structure enhances its potential as a multifunctional therapeutic agent .
Eigenschaften
Molekularformel |
C8H14N4O |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C8H14N4O/c1-6-10-11-8(13-6)12-4-2-7(9)3-5-12/h7H,2-5,9H2,1H3 |
InChI-Schlüssel |
SYAXEXNRBZBALY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(O1)N2CCC(CC2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Diazonio-3-oxo-1-[(prop-2-en-1-yl)oxy]but-1-en-1-olate](/img/structure/B8648351.png)


![2-(3-(Piperidin-1-yl)pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8648380.png)

